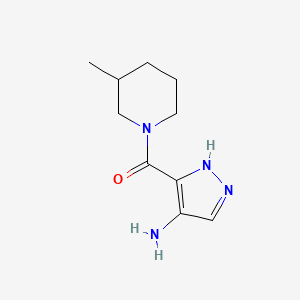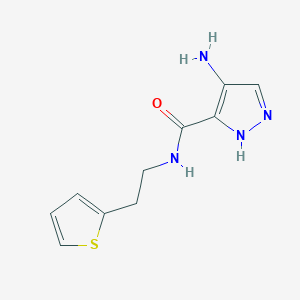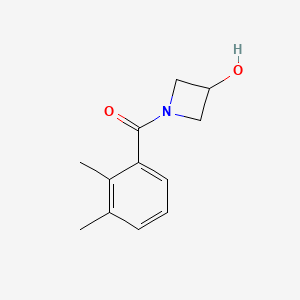![molecular formula C12H21N3O4S B7569205 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid, also known as EIPA, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of research.
作用机制
2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid acts as an inhibitor of Na+/H+ exchangers by binding to the extracellular domain of the protein. This binding prevents the exchange of Na+ and H+ ions, leading to a decrease in intracellular pH. The decrease in intracellular pH can have various effects on cellular processes, depending on the cell type and the specific Na+/H+ exchanger being inhibited.
Biochemical and Physiological Effects:
The inhibition of Na+/H+ exchangers by this compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit cell proliferation and migration in cancer cells, suggesting a potential role in cancer therapy. It has also been shown to reduce blood pressure in animal models of hypertension, indicating a potential use in the treatment of hypertension. Additionally, this compound has been shown to protect against ischemic heart disease by reducing the size of myocardial infarction.
实验室实验的优点和局限性
One advantage of using 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid in lab experiments is its specificity for Na+/H+ exchangers, which allows for targeted inhibition of this protein. Additionally, this compound has been well characterized in the scientific literature, making it a reliable tool for research. However, one limitation of using this compound is its potential off-target effects, which can complicate data interpretation. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are numerous future directions for the use of 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid in scientific research. One potential direction is the development of this compound analogs with improved specificity and reduced toxicity. Additionally, further studies are needed to fully understand the role of Na+/H+ exchangers in various biological processes and diseases. This compound may also have potential applications in the development of new therapies for cancer, hypertension, and ischemic heart disease.
合成方法
2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid is synthesized by reacting 1-ethyl-2-methylimidazole with 2-methylpropylamine and then adding sulfonyl chloride. The resulting compound is then purified to obtain this compound. This synthesis method has been well established in the scientific community and has been used in numerous studies.
科学研究应用
2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid has been widely used in scientific research due to its ability to inhibit the activity of Na+/H+ exchangers, which play a crucial role in regulating intracellular pH. This compound has been used to study the role of Na+/H+ exchangers in various biological processes, such as cell proliferation, migration, and apoptosis. It has also been used to investigate the role of Na+/H+ exchangers in diseases such as cancer, hypertension, and ischemic heart disease.
属性
IUPAC Name |
2-[(1-ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-5-14-7-11(13-10(14)4)20(18,19)15(6-9(2)3)8-12(16)17/h7,9H,5-6,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGISOQENBDYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)
![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)
![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)

![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)




